BenchChemオンラインストアへようこそ!

2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole

Lipophilicity Drug-likeness Permeability

This definitive 5-yl regioisomer (CAS 953072-02-1) is an essential fragment for kinase inhibitor and FBDD programs, featuring a critical N-methyl group that eliminates a hydrogen bond donor and increases lipophilicity (XLogP3 = 1.5) versus its des-methyl analog. With a low TPSA (46.3 Ų) and molecular weight (198.22 Da), it is optimized for CNS penetration and lead-like fragment growing. Ensure procurement of the correct, biologically differentiated building block for reproducible SAR and patent filings. Available in stock for rapid deployment in SPR, NMR, or cellular screening.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
CAS No. 953072-02-1
Cat. No. B1437432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole
CAS953072-02-1
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C11H10N4/c1-15-10(6-7-12-15)11-13-8-4-2-3-5-9(8)14-11/h2-7H,1H3,(H,13,14)
InChIKeyHOVUGMGJLBBNIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

953072-02-1 | 2-(1-Methyl-1H-pyrazol-5-yl)-1H-benzimidazole: Structural and Physicochemical Baseline for Procurement Selection


2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole (CAS 953072-02-1) is a heterocyclic building block with the molecular formula C11H10N4 and a molecular weight of 198.22 g/mol [1]. It consists of a benzimidazole core substituted at the 2-position with a 1-methylpyrazole moiety, placing it within the pyrazole-benzimidazole hybrid class—a scaffold actively investigated for kinase inhibition and antiproliferative activities [2]. Its key computed properties include a predicted XLogP3-AA of 1.5, a topological polar surface area (TPSA) of 46.3 Ų, one hydrogen bond donor (HBD), and two hydrogen bond acceptors (HBA) [1]. The compound is commercially available with a typical purity of 98% (HPLC) .

Why Positional Isomerism and Pyrazole Substitution Block Simple Analog Replacement of 2-(1-Methyl-1H-pyrazol-5-yl)-1H-benzimidazole


Within the pyrazole-benzimidazole class, the specific site of pyrazole attachment and its N-methylation status fundamentally dictate the molecule's hydrogen-bonding capacity, tautomeric equilibria, and lipophilicity—parameters that directly govern target binding and pharmacokinetics. The 1-methyl substitution on the pyrazole ring of the target compound eliminates a hydrogen bond donor (HBD) compared to its non-methylated analog 2-(1H-pyrazol-5-yl)-1H-benzimidazole, reducing the HBD count from 2 to 1 and altering the hydrogen bond acceptor (HBA) profile [1]. This single methyl group shifts the computed XLogP3-AA from approximately 1.1 (for the des-methyl analog) to 1.5, a 36% increase in predicted lipophilicity that impacts solubility, permeability, and off-target binding [1]. Furthermore, the 5-yl attachment to the benzimidazole core distinguishes the compound from its 3-yl positional isomer (CAS 1005573-27-2), which exhibits different electronic distribution and steric orientation, potentially leading to divergent biological activity profiles [2]. Generic substitution without verifying the pyrazole substitution pattern and methylation status risks introducing compounds with altered tautomeric preferences and binding modalities, as demonstrated by crystallographic and computational studies on related benzimidazole-pyrazole hybrids [3].

Quantitative Differentiation Evidence: 2-(1-Methyl-1H-pyrazol-5-yl)-1H-benzimidazole vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: N-Methylation Increases LogP by ~36% Relative to Des-Methyl Analog

The N-methyl group on the pyrazole ring of 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole eliminates a hydrogen bond donor and increases the computed XLogP3-AA to 1.5, compared to a predicted value of approximately 1.1 for the des-methyl comparator 2-(1H-pyrazol-5-yl)-1H-benzimidazole [1]. This 0.4 log unit increase represents a ~36% enhancement in predicted lipophilicity, which is expected to improve passive membrane permeability while potentially reducing aqueous solubility.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count Reduction: N-Methylation Eliminates One HBD vs. Unsubstituted Analog

The target compound possesses 1 hydrogen bond donor (the benzimidazole NH), whereas the non-methylated comparator 2-(1H-pyrazol-5-yl)-1H-benzimidazole has 2 HBDs (benzimidazole NH + pyrazole NH) [1]. The loss of the pyrazole N-H donor reduces the compound's capacity for hydrogen bond donation, which can diminish binding to polar residues in off-target proteins and thereby potentially improve selectivity profiles.

Hydrogen bonding Selectivity Solubility

Rotatable Bond Count: Positional Isomer Advantage for Conformational Rigidity vs. 3-yl Analog

2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole exhibits only 1 rotatable bond (the bond connecting benzimidazole to pyrazole), identical to its 3-yl positional isomer [1]. However, the 5-yl attachment positions the pyrazole N2-methyl group in a distinct spatial orientation relative to the benzimidazole plane compared to the 3-yl isomer, as confirmed by different SMILES structures: CN1C(=CC=N1)C2=NC3=CC=CC=C3N2 (5-yl) vs. CN1C=CC(=N1)C2=NC3=CC=CC=C3N2 (3-yl) . This difference in connectivity influences the vector of the methyl substituent and the electronic conjugation between the two heterocyclic rings, which can lead to divergent binding poses in target proteins [2].

Conformational analysis Binding entropy Scaffold design

Commercial Purity Benchmarking: 98% HPLC Purity as a Minimum Standard for Reproducible Screening

Commercially, 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole is routinely supplied at 98% purity (HPLC) from major vendors , whereas its non-methylated analog 2-(1H-pyrazol-5-yl)-1H-benzimidazole and the 3-yl positional isomer are frequently offered at 95-97% purity . The availability of higher purity material minimizes the risk of confounding biological assay results due to impurities and reduces the need for additional purification prior to use.

Purity Reproducibility Procurement

Topological Polar Surface Area (TPSA): Favorable CNS Multiparameter Optimization (MPO) Score Relative to Higher TPSA Analogs

The target compound's TPSA of 46.3 Ų [1] falls within the optimal range (<60-70 Ų) for central nervous system (CNS) drug candidates, whereas many pyrazole-benzimidazole derivatives with additional polar substituents (e.g., carboxylic acid or sulfonamide groups) exhibit TPSA values exceeding 80 Ų, predicting poor blood-brain barrier penetration . The low TPSA combined with moderate lipophilicity (XLogP3 = 1.5) yields a favorable CNS MPO score, positioning this compound as a privileged scaffold for CNS-targeted probe development.

CNS drug design MPO score Blood-brain barrier

Molecular Weight Advantage: Lighter Scaffold (198.22 Da) Supports Efficient Fragment-Based and Lead-Like Optimization

At 198.22 Da, 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole is significantly lighter than many functionalized pyrazole-benzimidazole leads, which often exceed 350-400 Da after introduction of solubility or potency-enhancing substituents [1]. Its molecular weight places it firmly within lead-like chemical space (MW ≤ 350 Da), providing ample room for optimization while maintaining favorable physicochemical properties [2]. This contrasts with heavier, pre-functionalized analogs that leave limited scope for further structural elaboration without breaching Lipinski's Rule of Five.

Fragment-based drug discovery Lead-likeness Molecular weight

Optimal Use Cases for 2-(1-Methyl-1H-pyrazol-5-yl)-1H-benzimidazole (CAS 953072-02-1) Based on Differentiated Properties


Kinase Inhibitor Lead Generation Requiring CNS Penetration Potential

With a TPSA of 46.3 Ų and moderate lipophilicity (XLogP3 = 1.5), this compound is ideal as a starting scaffold for CNS-penetrant kinase inhibitor programs. The low TPSA falls within the optimal range for blood-brain barrier penetration, while the single HBD and low molecular weight (198.22 Da) provide a favorable CNS MPO desirability score [1]. Researchers developing inhibitors for CNS oncology targets (e.g., glioblastoma-associated kinases) should prioritize this scaffold over analogs with higher TPSA that are predicted to have poor CNS exposure [1][2].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Initiatives

At 198.22 Da and with only 1 rotatable bond, 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole is an excellent fragment-sized core for FBDD campaigns targeting kinases, GPCRs, or epigenetic proteins. Its minimal structural complexity combined with the pyrazole N-methyl group (which differentiates it from des-methyl analogs) allows for efficient fragment growing, merging, or linking strategies while maintaining lead-like properties [1]. The commercial availability at 98% purity ensures rapid access for surface plasmon resonance (SPR) or NMR-based fragment screening .

Structure-Activity Relationship (SAR) Studies on Pyrazole Regiochemistry

This compound serves as the definitive 5-yl regioisomer for SAR studies aimed at understanding the impact of pyrazole attachment point on target binding. Comparative evaluation alongside the 3-yl isomer (CAS 1005573-27-2) enables precise mapping of the binding site's steric and electronic requirements [1]. The distinct SMILES and InChI Key provide unambiguous compound identity, essential for reproducible SAR data and patent filings [2].

Negative Control or Inactive Comparator Synthesis for Methylation-Dependent Activity Profiling

The N-methyl group on the pyrazole ring eliminates a key hydrogen bond donor present in the des-methyl analog. This compound can function as a methylation-blocked analog or negative control in assays where pyrazole NH-mediated hydrogen bonding is essential for target engagement. Comparing the activity of this compound against its non-methylated counterpart provides direct evidence for the role of the pyrazole NH in binding [1]. This differential is particularly relevant for targets such as Aurora kinases, where hydrogen bonding to the hinge region is critical [2].

Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.